molecular formula C12H14O5 B14699220 1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester CAS No. 22481-09-0

1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester

Cat. No.: B14699220
CAS No.: 22481-09-0
M. Wt: 238.24 g/mol
InChI Key: FQXQUAVZPBNQNW-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester is an organic compound with a complex structure. It is a derivative of benzenedicarboxylic acid, featuring hydroxyl and methyl groups that contribute to its unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester: Similar structure but with a hydroxyl group at a different position.

    1,4-Benzenedicarboxylic acid, 2-hydroxy-, dimethyl ester: Another isomer with different positioning of functional groups.

    1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Features a methyl group instead of a hydroxyl group.

Uniqueness

1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications where these properties are advantageous.

Properties

CAS No.

22481-09-0

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 3-hydroxy-4,6-dimethylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H14O5/c1-6-5-7(2)10(13)9(12(15)17-4)8(6)11(14)16-3/h5,13H,1-4H3

InChI Key

FQXQUAVZPBNQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C(=O)OC)O)C

Origin of Product

United States

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